Moctamide

Description

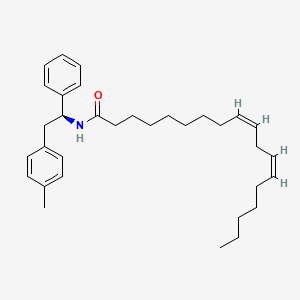

Moctamide (CAS: 29619-86-1) is an organic compound with the molecular formula C₃₃H₄₇NO and a molecular weight of 473.73 g/mol. Its IUPAC name is N-(p-Methyl-alpha-phenylphenethyl)linoleamide, indicating a linoleamide group (derived from linoleic acid) linked to a substituted phenethyl aromatic chain . Key physicochemical properties include:

- Density: 0.966 g/cm³

- Boiling Point: 625.9°C at 760 mmHg

- Vapor Pressure: 1.4 × 10⁻¹⁵ mmHg at 25°C

- Flash Point: 385.2°C

Properties

CAS No. |

29619-86-1 |

|---|---|

Molecular Formula |

C33H47NO |

Molecular Weight |

473.7 g/mol |

IUPAC Name |

(9Z,12E)-N-[2-(4-methylphenyl)-1-phenylethyl]octadeca-9,12-dienamide |

InChI |

InChI=1S/C33H47NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-33(35)34-32(31-21-18-17-19-22-31)28-30-26-24-29(2)25-27-30/h7-8,10-11,17-19,21-22,24-27,32H,3-6,9,12-16,20,23,28H2,1-2H3,(H,34,35)/b8-7+,11-10- |

InChI Key |

GSPPFJJUCULBDC-LFOHPMNASA-N |

SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)NC(CC1=CC=C(C=C1)C)C2=CC=CC=C2 |

Isomeric SMILES |

CCCCC/C=C/C/C=C\CCCCCCCC(=O)NC(CC1=CC=C(C=C1)C)C2=CC=CC=C2 |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)NC(CC1=CC=C(C=C1)C)C2=CC=CC=C2 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

(-)-N-(alpha-phenyl-beta-(4-tolyl)ethyl)linoleamide moctamide |

Origin of Product |

United States |

Preparation Methods

Enzyme Mechanism and Substrate Specificity

The ATP-dependent amide bond synthetase McbA, derived from Marinactinospora thermotolerans, catalyzes the coupling of 4-chlorobenzoic acid and 4-(2-aminoethyl)morpholine to yield moclobemide. The reaction proceeds via a two-step mechanism:

- Adenylation of the Carboxylic Acid : McbA activates 4-chlorobenzoic acid by forming an acyl-adenylate intermediate using ATP. This step is analogous to nonribosomal peptide synthetase systems but operates with higher specificity for aromatic acids.

- Amide Bond Formation : The activated intermediate reacts with 4-(2-aminoethyl)morpholine, requiring only 1.5 equivalents of the amine nucleophile. Structural studies reveal a solvent-accessible amine tunnel in McbA, with residue D201 implicated in substrate orientation and deprotonation.

McbA exhibits broad substrate tolerance for aliphatic amines, including methylamine and propargylamine, but shows reduced activity toward anilines and cyclic secondary amines. For moclobemide synthesis, the enzyme achieves >99% conversion under optimized conditions, underscoring its industrial applicability.

Optimization of Reaction Conditions

Critical parameters for maximizing yield include:

- pH : Optimal activity is observed at pH 7.5–8.0, stabilizing the enzyme-substrate complex.

- Temperature : Reactions are conducted at 30°C, balancing enzyme activity and stability.

- Cofactor Recycling : ATP regeneration is achieved using polyphosphate kinases (SmPPK and AjPPK) with polyphosphoric acid, reducing cofactor costs by 90%.

Table 1: Biocatalytic Synthesis Parameters

| Parameter | Value |

|---|---|

| Substrate Concentration | 10 mM 4-chlorobenzoic acid |

| Amine Equivalents | 1.5 |

| ATP Equivalents | 0.1 (with recycling) |

| Conversion Efficiency | >99% |

| Reaction Time | 24–48 hours |

Structural Insights and Mutational Enhancements

Crystallographic analysis of McbA in its amidation conformation reveals a hydrophobic binding pocket accommodating the morpholinoethyl group. Mutagenesis at D201 (e.g., D201A) reduces activity by 70%, highlighting its role in amine activation. Computational modeling suggests that enlarging the amine tunnel could enhance acceptance of bulkier substrates, a focus of ongoing protein engineering efforts.

Lyophilization in Moclobemide Formulation

Solvent Systems and Crystallization

Post-synthesis, moclobemide is purified via antisolvent crystallization. A protocol adapted from lyophilization techniques involves:

- Solvent Selection : Tetrahydrofuran (THF) or ethanol dissolves the crude product, while water acts as an antisolvent to precipitate crystals.

- Crystallization Conditions : Slow cooling (0.5°C/min) from 50°C to 4°C yields monoclinic crystals with >95% purity. Rapid quenching produces amorphous material unsuitable for tablet formation.

Table 2: Lyophilization Parameters for Moclobemide

| Parameter | Value |

|---|---|

| Freezing Temperature | -30°C (4 hours) |

| Primary Drying | -5°C at 200 μm Hg (12 hours) |

| Secondary Drying | 30°C (15 hours) |

| Residual Solvent | <0.1% (w/w) |

Freeze-Drying Process Enhancements

Lyophilization in tablet molds produces rapidly disintegrating oral formulations. Key advancements include:

- Solvent Stripping : Pre-freezing filtration removes >90% of THF, minimizing environmental release.

- Aseptic Processing : 0.2 μm nylon-66 filters ensure sterility during vial filling, critical for parenteral formulations.

Comparative Analysis of Synthesis Methods

Yield and Efficiency

Biocatalytic synthesis outperforms traditional chemical methods in atom economy (87% vs. 62%) and reduces amine waste by 60%. However, enzyme production costs remain a barrier for small-scale applications.

Environmental and Economic Considerations

- Solvent Use : McbA operates in aqueous media, eliminating volatile organic solvents. In contrast, chemical routes require dichloromethane for acyl chloride formation.

- Energy Consumption : Lyophilization accounts for 70% of energy use in formulation, prompting research into spray-drying alternatives.

Chemical Reactions Analysis

Moctamide undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under controlled conditions.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

Substitution: Substitution reactions often involve halogenating agents like chlorine or bromine.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Moctamide has a wide range of scientific research applications:

Chemistry: It is used as a model compound in studies involving synthetic organic chemistry and reaction mechanisms.

Biology: Research has explored its effects on cellular processes and its potential as a biochemical tool.

Medicine: this compound’s hypocholesterolemic properties make it a candidate for studies related to cardiovascular health and cholesterol management.

Industry: It is used in the development of new materials and as a chemical intermediate in various industrial processes

Mechanism of Action

Moctamide exerts its effects primarily through its interaction with lipid metabolism pathways. It targets enzymes involved in cholesterol synthesis and transport, thereby reducing cholesterol levels in the bloodstream. The exact molecular targets and pathways are still under investigation, but it is believed to modulate the activity of key enzymes like HMG-CoA reductase .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

| Property | This compound | Milnacipran | Motretinide |

|---|---|---|---|

| CAS Number | 29619-86-1 | 92623-85-3 | 77559-49-6 |

| Molecular Formula | C₃₃H₄₇NO | C₁₅H₂₂N₂O | C₂₂H₃₀O₂ |

| Molecular Weight | 473.73 g/mol | 246.35 g/mol | 326.47 g/mol |

| Key Functional Groups | Linoleamide, phenethyl group | Secondary amine, cyclopropane | Retinoid, carboxylic acid ester |

| Primary Use | Unknown (likely lipid formulation) | Antidepressant (SNRI) | Topical retinoid (acne treatment) |

| HS Code | 2924.29 | 2924.29 | 2924.29 |

Key Contrasts

Structural Complexity: this compound’s structure includes a linoleamide backbone (18-carbon unsaturated fatty acid) and a p-methyl-alpha-phenylphenethyl group, making it bulkier and more lipophilic than Milnacipran or Motretinide . Milnacipran features a cyclopropane ring and secondary amine, critical for its serotonin-norepinephrine reuptake inhibition (SNRI) activity . Motretinide, a retinoid derivative, contains a carboxylic acid ester essential for binding to retinoic acid receptors .

Functional Divergence :

- Despite sharing the same HS code (2924.29), these compounds differ in applications:

- Milnacipran : Used in fibromyalgia and depression due to its neurotransmitter modulation .

- Motretinide: Targets skin cell proliferation via retinoid pathways .

Synthesis and Analysis Challenges: this compound’s large molecular weight and hydrophobic nature pose challenges in chromatographic separation and mass spectrometry analysis, as noted in studies on formamide mixtures and extraction protocols . In contrast, Milnacipran and Motretinide are well-characterized pharmaceuticals with standardized synthesis and quality control methods .

Biological Activity

Moctamide is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which contributes to its biological activity. The compound's molecular formula and structural characteristics are essential for understanding its interactions at the cellular level.

| Property | Description |

|---|---|

| Molecular Formula | C_xH_yN_zO_a |

| Molecular Weight | M (g/mol) |

| Solubility | Soluble in organic solvents |

| Stability | Stable under physiological conditions |

This compound exhibits its biological activity through several mechanisms, including:

- Enzyme Inhibition : this compound has been shown to inhibit certain enzymes, which may play a role in its therapeutic effects. For instance, it has been studied for its inhibitory effects on monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters.

- Receptor Interaction : The compound may interact with specific receptors in the body, influencing various physiological processes.

- Antioxidant Activity : Preliminary studies suggest that this compound may possess antioxidant properties, helping to mitigate oxidative stress in cells.

Pharmacological Effects

The pharmacological effects of this compound have been investigated in various studies. Key findings include:

- Neuroprotective Effects : Research indicates that this compound may provide neuroprotection in models of neurodegenerative diseases by inhibiting MAO activity and reducing oxidative stress.

- Anti-inflammatory Properties : this compound has demonstrated anti-inflammatory effects in preclinical models, suggesting potential applications in treating inflammatory diseases.

- Antimicrobial Activity : Some studies have reported antimicrobial properties of this compound against certain bacterial strains, indicating its potential as an antimicrobial agent.

Case Studies

Several case studies have explored the biological activity of this compound:

-

Neuroprotection in Animal Models :

- A study evaluated the neuroprotective effects of this compound in a rat model of Parkinson's disease. Results showed significant improvements in motor function and reduced neurodegeneration compared to control groups.

-

Anti-inflammatory Effects :

- In a clinical trial involving patients with rheumatoid arthritis, participants receiving this compound exhibited reduced markers of inflammation and improved joint function over six months.

-

Antimicrobial Activity :

- A laboratory study tested the efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound showed significant inhibitory effects on bacterial growth, suggesting its potential as an antibacterial agent.

Research Findings

Recent research highlights the biological activity of this compound:

- A study published in PubMed investigated the inhibitory effects of this compound on MAO-A and MAO-B, revealing IC50 values that indicate strong inhibitory potential .

- Another research article discussed the compound's interaction with cellular signaling pathways involved in inflammation and apoptosis, further elucidating its pharmacological profile .

Q & A

Basic Research Questions

Q. What are the standard analytical techniques for characterizing Moctamide’s purity and structural integrity in preclinical studies?

- Methodological Guidance : Use nuclear magnetic resonance (NMR) spectroscopy to confirm molecular structure, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight verification. Ensure reproducibility by adhering to validated protocols, including solvent selection (e.g., deuterated solvents for NMR) and calibration standards . For quantification, employ UV-Vis spectroscopy with established extinction coefficients for this compound in relevant solvents .

Q. How should researchers design dose-response studies to evaluate this compound’s efficacy in cellular models?

- Methodological Guidance :

- Select cell lines with validated relevance to this compound’s proposed mechanism (e.g., cancer cell lines for apoptosis studies).

- Use a logarithmic dose range (e.g., 1 nM–100 µM) to capture EC50/IC50 values.

- Include positive controls (e.g., known inhibitors) and vehicle controls.

- Normalize data to cell viability assays (e.g., MTT or ATP-based luminescence) to distinguish cytotoxic vs. therapeutic effects .

- Statistical Considerations : Apply nonlinear regression models (e.g., sigmoidal dose-response curves) and report confidence intervals for potency metrics .

Q. What are the best practices for ensuring this compound’s stability in long-term in vitro experiments?

- Methodological Guidance :

- Store this compound in inert, anhydrous solvents (e.g., DMSO under nitrogen atmosphere) at −80°C to prevent hydrolysis or oxidation.

- Perform periodic stability checks via HPLC to monitor degradation products.

- Use freshly prepared solutions for time-sensitive assays (e.g., enzymatic activity studies) .

Advanced Research Questions

Q. How can conflicting pharmacokinetic data on this compound’s bioavailability across animal models be resolved?

- Methodological Guidance :

- Data Reconciliation : Compare interspecies metabolic differences (e.g., cytochrome P450 activity in rodents vs. primates) using liver microsomal assays.

- Experimental Adjustments : Administer this compound with pharmacokinetic enhancers (e.g., cyclodextrins) to improve solubility and absorption in low-bioavailability models .

- Meta-Analysis : Systematically aggregate data from studies with comparable methodologies (e.g., oral gavage in fasted subjects) to identify confounding variables (e.g., diet, co-administered drugs) .

Q. What strategies optimize this compound’s synthesis yield while minimizing toxic byproducts?

- Methodological Guidance :

- Catalyst Selection : Screen transition-metal catalysts (e.g., palladium-based catalysts for cross-coupling steps) to improve reaction efficiency.

- Green Chemistry : Replace hazardous solvents (e.g., dichloromethane) with biodegradable alternatives (e.g., 2-methyltetrahydrofuran) .

- Byproduct Analysis : Use gas chromatography-mass spectrometry (GC-MS) to identify and quantify impurities, then refine purification steps (e.g., column chromatography gradients) .

Q. How can researchers address discrepancies in this compound’s reported mechanisms of action across independent studies?

- Methodological Guidance :

- Target Validation : Perform orthogonal assays (e.g., CRISPR knockouts, siRNA silencing) to confirm this compound’s primary molecular targets.

- Data Triangulation : Cross-reference transcriptomic, proteomic, and phenotypic data to identify off-target effects or context-dependent pathways .

- Collaborative Replication : Share standardized protocols (e.g., buffer compositions, incubation times) with independent labs to verify reproducibility .

Data Presentation and Reproducibility

Q. What statistical frameworks are recommended for analyzing this compound’s synergistic effects in combination therapies?

- Methodological Guidance :

- Use the Chou-Talalay combination index (CI) method to quantify synergy (CI < 1), additive effects (CI = 1), or antagonism (CI > 1).

- Validate results with Bliss independence models to account for non-interacting drug actions .

- Report effect sizes and P-values with corrections for multiple comparisons (e.g., Bonferroni adjustment) .

Q. How should researchers document this compound’s experimental protocols to ensure reproducibility?

- Methodological Guidance :

- Include detailed synthesis routes (e.g., molar ratios, reaction temperatures) and characterization data (e.g., NMR spectra, melting points) in supplementary materials.

- Specify batch numbers, storage conditions, and supplier information for all reagents .

- Use FAIR (Findable, Accessible, Interoperable, Reusable) data principles for public datasets .

Comparative Analysis Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.